molecular formula C4H11NO2 B13620841 N-(2-methoxyethyl)-N-methylhydroxylamine CAS No. 116797-81-0

N-(2-methoxyethyl)-N-methylhydroxylamine

Cat. No.: B13620841
CAS No.: 116797-81-0
M. Wt: 105.14 g/mol
InChI Key: IHDXZTFCGLVYNG-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-methylhydroxylamine is a chemical reagent of interest in organic synthesis and bioconjugation chemistry. This bifunctional molecule incorporates both a hydroxylamine group and a methoxyethyl group, making it a versatile building block or linker for probe development . Compounds with N,O-hydroxylamine structures are valuable for the functionalization of complex molecules, as they can maintain biological activity while introducing a handle for further modification . For instance, similar methyl N,O-hydroxylamine linkers have been successfully incorporated into synthetic derivatives of bacterial peptidoglycan (such as muramyl dipeptide, MDP) to create probes for studying the innate immune response . This modification allows for subsequent conjugation to fluorophores or other tags via N-hydroxysuccinimide (NHS) chemistry, enabling applications in assays like surface plasmon resonance (SPR) to study protein-ligand interactions . The methoxyethoxy chain in its structure can enhance aqueous solubility, which is a critical factor for reagents used in biochemical environments . As a research chemical, it provides a tool for chemists and biologists to explore new synthetic pathways, develop diagnostic probes, and investigate biological mechanisms. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

116797-81-0

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

N-(2-methoxyethyl)-N-methylhydroxylamine

InChI

InChI=1S/C4H11NO2/c1-5(6)3-4-7-2/h6H,3-4H2,1-2H3

InChI Key

IHDXZTFCGLVYNG-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)O

Origin of Product

United States

Preparation Methods

Green One-Pot Synthesis Method (Patent CN105330564A)

This method employs a series-connected one-pot reaction in aqueous phase using:

  • Sulfur dioxide gas (SO2)
  • Sodium nitrite (NaNO2)
  • Sodium hydroxide (NaOH)
  • Methyl sulfate ((CH3O)2SO2)

Process Summary:

  • Dissolve sodium nitrite and sodium hydroxide in water.
  • Pass sulfur dioxide gas into the solution to form intermediate species.
  • Alternately add sodium hydroxide and methyl sulfate to methylate and complete the reaction.
  • Adjust pH to 1 with sulfuric acid.
  • Isolate methoxyamine hydrochloride by vacuum distillation.

Reaction Conditions:

Parameter Range/Value
Molar ratio SO2 : NaNO2 1:1 to 5:1
Molar ratio NaOH : NaNO2 1 to 3 times
Molar ratio NaOH : Methyl sulfate 1 to 5 times
Molar ratio Methyl sulfate : NaNO2 1 to 3 times
Temperature 5 to 50 °C (preferably 20-40 °C)
Total reaction time 1 to 5 hours (preferably 2-4 hours)

Advantages:

  • Simplified process with a single reaction vessel.
  • Low production cost and environmentally friendly.
  • Utilizes waste sulfur dioxide gas, promoting sustainability.
  • Suitable for industrial scale-up.

N-Substitution to Obtain N-(2-methoxyethyl)-N-methylhydroxylamine

After obtaining methoxyamine hydrochloride, N-substitution is performed to introduce the 2-methoxyethyl and methyl groups on the nitrogen atom. This typically involves alkylation reactions or condensation with suitable electrophiles.

Alkylation and Condensation Methods

  • Alkylation of hydroxylamine derivatives with alkyl halides or esters.
  • Condensation of N-methylhydroxylamine with aldehydes or ketones under solvent-free or mild conditions.

A solvent-free grinding method for N-methylhydroxylamine derivatives has been reported, which could be adapted for related compounds:

  • N-methylhydroxylamine hydrochloride is ground with carbonyl compounds (aldehydes or ketones) in the presence of sodium carbonate and sodium sulfate.
  • Reaction proceeds at room temperature without solvent.
  • Water formed during condensation is absorbed by sodium sulfate, improving yield.
  • Reaction times are short (3-10 minutes), and yields are high.

This method offers an eco-friendly alternative for synthesizing N-substituted hydroxylamines.

Synthesis of N-Substituted Hydroxylamines via Oxime Intermediates

An advanced synthetic strategy involves:

  • Formation of oxime intermediates from ketones and hydroxylamine derivatives.
  • Subsequent alkylation or rearrangement steps to achieve N-substitution.

For example, preparation of N-(tert-butoxy)-N-methylisonicotinamide via coupling of N-methylhydroxylamine with carboxylic acids, followed by esterification and Grignard reactions, has been demonstrated. Although this example is for a related compound, similar strategies may be adapted for this compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield/Advantages Reference
One-pot aqueous synthesis SO2, NaNO2, NaOH, methyl sulfate 5-50 °C, 1-5 h, pH=1 Green, cost-effective, scalable
Solvent-free grinding N-methylhydroxylamine HCl, aldehydes/ketones, Na2CO3, Na2SO4 Room temp, 3-10 min Fast, eco-friendly, high yield
Oxime intermediate route Ketones, hydroxylamine derivatives, alkylating agents Multi-step, mild to moderate temp Regioselective, adaptable for complex molecules

Summary and Outlook

The preparation of this compound involves efficient synthesis of methoxyamine hydrochloride followed by selective N-substitution. The green one-pot aqueous method using sulfur dioxide and sodium nitrite offers an industrially viable route to methoxyamine hydrochloride. Subsequent N-substitution can be achieved via solvent-free grinding methods or oxime intermediate strategies, providing high yields under mild conditions.

Continued research focuses on improving reaction efficiency, environmental impact, and scalability, with potential for adapting mechanochemical and one-pot approaches to further streamline synthesis.

This detailed review consolidates diverse preparation methods from patents and peer-reviewed literature, ensuring a comprehensive understanding of the synthetic strategies for this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-methylhydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to primary amines under suitable conditions.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyethyl)-N-methylhydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N-methylhydroxylamine exerts its effects involves its ability to act as a nucleophile or an electrophile, depending on the reaction context. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved in its action are diverse and depend on the specific application and reaction conditions.

Comparison with Similar Compounds

N,N-Dimethylhydroxylamine

  • Structure : (CH₃)₂N-OH
  • Key Differences: Lacks the methoxyethyl group, resulting in lower molecular weight and reduced steric hindrance. Reactivity: The simpler structure may facilitate faster oxidation or nucleophilic reactions compared to the bulkier methoxyethyl analog.
  • Applications : Used as a reducing agent and intermediate in organic synthesis. Its smaller size allows easier diffusion in catalytic systems .

O-Acetyl-N-methylhydroxylamine

  • Structure : CH₃-NH-O-CO-CH₃
  • Key Differences :
    • The hydroxylamine oxygen is acetylated, forming an ester group.
    • Increased electrophilicity at the oxygen due to the electron-withdrawing acetyl group, making it more prone to hydrolysis.
    • Reactivity: The acetyl group can participate in acyl transfer reactions, unlike the methoxyethyl group in the target compound.
  • Applications : Used in protecting-group chemistry and as a precursor in heterocycle synthesis .

N-Hydroxy-N-methylacetamide (N-Methylacetohydroxamic acid)

  • Structure : CH₃-CO-N(CH₃)-OH
  • Key Differences :
    • Contains a hydroxamic acid moiety (CONHOH) instead of a hydroxylamine.
    • Chelating ability: Stronger metal ion coordination due to the hydroxamate group.
    • Stability: More resistant to oxidation compared to hydroxylamines.
  • Applications : Used in metal ion sequestration and as enzyme inhibitors (e.g., urease inhibitors) .

N-(2-Methoxyethyl)methylamine

  • Structure : CH₃-NH-(CH₂)₂-O-CH₃
  • Key Differences :
    • Lacks the hydroxylamine oxygen, resulting in a secondary amine structure.
    • Basicity: Higher basicity due to the absence of electron-withdrawing oxygen.
    • Reactivity: Capable of forming salts with acids, unlike hydroxylamines, which can act as weak acids.
  • Applications : Intermediate in ionic liquid synthesis (e.g., pyrrolidinium salts for electrolytes) .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Functional Groups Solubility Reactivity Highlights
N-(2-Methoxyethyl)-N-methylhydroxylamine C₄H₁₁NO₂ NH-O-, methoxyethyl, methyl Polar organic solvents Redox activity, chelation
N,N-Dimethylhydroxylamine C₂H₇NO NH-O-, dimethyl Water, alcohols Fast nucleophilic substitution
O-Acetyl-N-methylhydroxylamine C₃H₇NO₂ NH-O-, acetyl ester Ethers, DCM Hydrolysis-prone, acyl transfer
N-(2-Methoxyethyl)methylamine C₄H₁₁NO Secondary amine, methoxyethyl Polar aprotic solvents Salt formation, ionic liquid precursor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-methoxyethyl)-N-methylhydroxylamine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves reacting hydroxylamine derivatives with alkylating agents. For example, hydroxylamine hydrochloride can react with 2-methoxyethyl-N-methylamine under basic conditions (e.g., NaOH) to neutralize HCl byproducts . Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (polar aprotic solvents like acetonitrile), and stoichiometric ratios. Purification via recrystallization or column chromatography is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methoxy (-OCH3_3), methyl (-CH3_3), and hydroxylamine (-NH-O-) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C stretch) .

Q. What are the primary chemical reactions involving this compound, and what reagents drive these transformations?

  • Methodological Answer : Key reactions include:

  • Oxidation : Forms nitroxide radicals using H2_2O2_2 or KMnO4_4 .
  • Reduction : Converts to amines with NaBH4_4 or LiAlH4_4 .
  • Condensation : Reacts with carbonyl compounds (e.g., ketones) to form oxime derivatives under acidic conditions .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s stability, and how can they be mitigated?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation. Solutions include:

  • Storage : Under inert gas (N2_2/Ar) at -20°C in amber vials .
  • Handling : Use gloveboxes for air-sensitive reactions .
  • Stability Assays : Monitor degradation via HPLC over time under varying pH/temperature .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Validate DFT Calculations : Compare computed reaction energies (e.g., using B3LYP/6-31G*) with experimental kinetic data (e.g., Arrhenius plots) .
  • Spectroscopic Validation : Use in situ IR or Raman spectroscopy to detect transient intermediates proposed in silico .

Q. What advanced analytical techniques are recommended for studying this compound in complex matrices (e.g., biological systems)?

  • Methodological Answer :

  • LC-HRMS/MS : Quantify trace amounts in biological fluids with isotopic internal standards .
  • X-ray Crystallography : Resolve 3D structure if crystalline derivatives (e.g., metal complexes) can be synthesized .
  • EPR Spectroscopy : Characterize paramagnetic intermediates in oxidation pathways .

Q. What mechanistic studies are needed to elucidate the compound’s role in radical-mediated reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • Spin Trapping : Use TEMPO or DMPO to detect short-lived radicals via EPR .

Q. How can researchers design comparative studies to evaluate this compound’s bioactivity against related hydroxylamine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length or substituents) and test in vitro for antioxidant or enzyme-inhibitory activity .
  • Molecular Docking : Predict binding affinities to target proteins (e.g., cytochrome P450) using AutoDock Vina .

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